3-(1,1-Dimethylethyl)-5(4H)-isoxazolone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-tert-butyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)10-8-5/h4H2,1-3H3 |
InChI Key |
NXPNBKNROINPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=O)C1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies of Isoxazolone Formation and Transformation
Mechanistic Pathways of Isoxazolone Ring Annulation
The construction of the isoxazolone ring, a process known as ring annulation, typically proceeds through a sequence of nucleophilic addition, intermediate formation, and intramolecular cyclization.
The synthesis of 3-substituted-5(4H)-isoxazolones commonly begins with the reaction between a β-ketoester, such as ethyl pivaloylacetate (a precursor for the 3-(1,1-dimethylethyl) group), and hydroxylamine (B1172632). mdpi.com The initial step is a nucleophilic attack by the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-ketoester. This reaction is often catalyzed by a base, which deprotonates the hydroxylamine hydrochloride, increasing its nucleophilicity. mdpi.comresearchgate.net
The attack on the more electrophilic ketone carbonyl is generally favored, leading to the formation of a hemiaminal intermediate. This intermediate subsequently eliminates a molecule of water to form an oxime. rsc.org This oxime, which still contains the ester functionality, is a key intermediate en route to the final isoxazolone ring. mdpi.comrsc.org The formation of the oxime intermediate is a critical step that sets the stage for the subsequent ring-closing reaction. rsc.org
Table 1: Key Steps in Oxime Intermediate Formation
| Step | Description | Reactants | Intermediate |
|---|---|---|---|
| 1 | Nucleophilic Attack | β-ketoester, Hydroxylamine | Hemiaminal |
| 2 | Dehydration | Hemiaminal | Oxime Ester |
Following the formation of the oxime intermediate, the isoxazolone ring is formed through an intramolecular cyclodehydration reaction. mdpi.com In this step, the oxygen atom of the oxime hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This intramolecular acyl substitution leads to a cyclic intermediate.
The final step in the ring formation is the elimination of an alcohol molecule (ethanol, if ethyl acetoacetate (B1235776) is the starting material), a process known as cyclodehydration. mdpi.com This irreversible step drives the reaction towards the formation of the stable five-membered heterocyclic ring of the 3-substituted-isoxazol-5(4H)-one. mdpi.com Some synthetic methods achieve this entire sequence in a one-pot reaction, highlighting the efficiency of these tandem processes. mdpi.comdoaj.orgresearchgate.net
The 4-position of the 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone ring possesses acidic protons due to the adjacent carbonyl group, making it an active methylene (B1212753) compound. This reactivity is exploited in the Knoevenagel condensation to introduce a wide variety of substituents at this position. mdpi.comresearchgate.net
The reaction involves the condensation of the pre-formed isoxazolone with an aldehyde or ketone, typically under basic catalysis. mdpi.com The base abstracts a proton from the C4 position of the isoxazolone, generating a nucleophilic enolate intermediate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct. Subsequent dehydration of this adduct yields the 4-arylidene or 4-alkylidene isoxazol-5(4H)-one derivative. mdpi.com This method is a cornerstone for creating libraries of isoxazolone compounds with diverse functionalities. nih.gov
Catalytic Mechanisms in Isoxazolone Synthesis
Catalysis plays a pivotal role in the synthesis of isoxazolones, influencing reaction rates, yields, and selectivity. Both acid and base catalysis are commonly employed, each operating through distinct mechanistic pathways.
Acid catalysis can be utilized in the cyclization of oxoesters with hydroxylamine. mdpi.com Brønsted or Lewis acids can activate the carbonyl groups, rendering them more susceptible to nucleophilic attack. nih.gov For instance, a Lewis acid like AlCl₃ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov
In some related isoxazole (B147169) syntheses, acid catalysis facilitates the formation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition. nih.gov While more common for isoxazole synthesis, acid-catalyzed pathways for isoxazolone formation generally focus on accelerating the condensation and cyclization steps by activating the carbonyl functionalities involved in the ring closure. nih.gov
Table 2: Comparison of Catalytic Mechanisms
| Catalyst Type | Role of Catalyst | Key Mechanistic Step |
|---|---|---|
| Acid | Activates carbonyl groups (Lewis/Brønsted acid) | Protonation or coordination to carbonyl oxygen, enhancing electrophilicity. nih.govnih.gov |
| Base | Increases nucleophilicity of hydroxylamine; generates enolate for Knoevenagel condensation | Deprotonation of hydroxylamine hydrochloride; deprotonation of C4-methylene group. mdpi.comrsc.org |
Base catalysis is frequently employed in the synthesis of isoxazolones, particularly in the initial condensation and subsequent Knoevenagel reactions. mdpi.com In the formation of the isoxazolone ring from a β-ketoester and hydroxylamine hydrochloride, a base is used to neutralize the HCl and generate the free hydroxylamine, which is a more potent nucleophile. mdpi.comrsc.org
Furthermore, in the Knoevenagel condensation step, the base is essential for deprotonating the C4 position of the isoxazolone ring. mdpi.com This generates the carbanionic intermediate required for the nucleophilic attack on the aldehyde. Various bases, from simple organic amines like triethylamine (B128534) to functionalized solid-supported catalysts, have been successfully used to promote these transformations, often under mild and environmentally friendly conditions. mdpi.comrsc.org
Role of Organocatalysts and Heterogeneous Catalysts
The synthesis of isoxazol-5(4H)-ones, including 3-substituted variants like this compound, is frequently achieved through a three-component cyclocondensation reaction involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. The efficiency and selectivity of this reaction can be significantly enhanced by the use of catalysts. Both organocatalysts and heterogeneous catalysts have proven effective in promoting this transformation, often under environmentally benign conditions. niscpr.res.inclockss.org
Organocatalysts:
A variety of low-cost and readily available organic molecules have been employed to catalyze the formation of isoxazol-5(4H)-ones. These catalysts typically function by activating the substrates through acid-base interactions. For instance, 2-aminopyridine (B139424) has been used as an efficient organocatalyst in water at 80 °C. clockss.org A proposed mechanism suggests that the catalyst abstracts an acidic proton from the β-ketoester, forming an enolate intermediate. This enolate then attacks the aldehyde, leading to a cascade of reactions that culminates in the cyclized isoxazolone product. clockss.org Other successful organocatalysts include sodium malonate, which is effective in water at room temperature, and hexamine in an aqueous ethanol (B145695) medium. niscpr.res.infzgxjckxxb.com The use of such catalysts often leads to shorter reaction times, simpler workup procedures, and high yields of the desired products. niscpr.res.inclockss.org
A plausible mechanism for the organocatalyzed three-component synthesis involves the following steps:
The organocatalyst, acting as a base, facilitates the release of hydroxylamine from its hydrochloride salt.
The catalyst then promotes the formation of an oxime intermediate from the β-ketoester and hydroxylamine. mdpi.com
This intermediate undergoes cyclization to form the 3-substituted-isoxazol-5(4H)-one. mdpi.com
Finally, a Knoevenagel condensation occurs between the isoxazolone and the aldehyde, also facilitated by the catalyst, to yield the final 3,4-disubstituted product. mdpi.com
| Catalyst | Solvent | Temperature (°C) | Key Advantages |
| 2-Aminopyridine | Water | 80 | Low-cost, efficient, eco-friendly. clockss.org |
| Sodium Malonate | Water | 25 | Green reaction medium, good to high yields. niscpr.res.in |
| Propylamine-functionalized cellulose (B213188) | Water | Room Temp. | Heterogeneous, reusable, good to high yields. mdpi.com |
| Hexamine | Ethanol:Water | Room Temp. | Non-toxic, easily available, excellent yields. fzgxjckxxb.com |
| Potassium Phthalimide | Water | Room Temp. | Efficient, basic organocatalyst. nih.gov |
Heterogeneous Catalysts:
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. rsc.org Propylamine-functionalized cellulose (Cell-Pr-NH₂) is one such example, acting as an effective catalyst for the three-component synthesis in water at room temperature. mdpi.com The catalyst's solid nature allows for simple filtration after the reaction is complete. mdpi.com
Magnetic nanoparticles have also been used as supports for catalytic functionalities. For example, chitosan, a biopolymer, can be magnetized with iron oxide (Fe₃O₄) and then sulfonated to create a solid acid catalyst (Fe₃O₄@chitosan–SO₃H). rsc.org This magnetic catalyst has been successfully used in the synthesis of isoxazole-5-one derivatives. Its key benefit is the straightforward recovery using an external magnet, allowing it to be reused for multiple reaction cycles with only a slight decrease in activity. rsc.org
Heteropolyacids (HPAs) represent another class of green and reusable heterogeneous catalysts. researchgate.netscribd.com These compounds, with structures like the Keggin or Preyssler type, can effectively catalyze the condensation reaction to form isoxazoles. researchgate.netscribd.com Studies have shown that a copper-substituted sandwich-type polyoxometalate, H₃PW₁₁CuO₄₀, is a particularly effective catalyst for these syntheses, leading to high yields and good selectivities. researchgate.net
Kinetic Analysis of Isoxazolone-Forming Reactions
Kinetic studies provide crucial insights into the reaction rates and mechanisms of isoxazolone formation. While detailed kinetic analysis for the specific formation of this compound is not extensively documented, general studies on isoxazole reactions shed light on their chemical reactivity.
For instance, the kinetics of reactions between various isoxazole-containing compounds and ozone have been investigated. nih.gov These studies determined second-order rate constants (kₒ₃), which quantify the reactivity of the isoxazole ring towards an electrophilic attack. For 3,5-dimethylisoxazole, the rate constant was found to be 54 M⁻¹s⁻¹. nih.gov Such studies, although focused on degradation, indicate the relative stability and reactivity of the isoxazole core. The reaction mechanism is proposed to proceed via a Criegee-type reaction at the C=C double bond of the ring. nih.gov
In the context of synthesis, optimizing reaction conditions such as catalyst loading, solvent, and temperature is a practical application of kinetic principles. For the three-component synthesis of isoxazol-5(4H)-ones, it has been observed that varying the amount of catalyst directly impacts the reaction time and yield. fzgxjckxxb.commdpi.com For example, in a synthesis using propylamine-functionalized cellulose, increasing the catalyst amount from 2 mg to 14 mg significantly reduced the reaction time and increased the product yield to 97%. mdpi.com This suggests that the reaction rate is dependent on the catalyst concentration, a fundamental concept in chemical kinetics.
| Reactant | Reagent | Second-Order Rate Constant (k) | Conditions |
| 3,5-dimethylisoxazole | Ozone | 54 M⁻¹s⁻¹ | Aqueous solution nih.gov |
| Acetylsulfamethoxazole | Ozone | 260 M⁻¹s⁻¹ | Aqueous solution nih.gov |
| Benzothiazole | Ozone | 2.3 M⁻¹s⁻¹ | Aqueous solution nih.gov |
This table presents kinetic data for the reaction of isoxazole derivatives with ozone, illustrating the reactivity of the heterocyclic ring.
Investigation of Stereochemical Control and Isomerization Processes
Stereochemical control is a critical aspect of isoxazolone synthesis, particularly when chiral centers are generated during the reaction. Research has focused on developing enantioselective methods to control the three-dimensional arrangement of atoms in the final products.
One notable approach is the use of synergistic catalysis, combining a transition metal catalyst and a chiral organocatalyst, to construct spirocyclic isoxazolones. nih.gov In a Conia-ene type reaction between a 3-substituted-4-propargyl isoxazolone and an α,β-unsaturated aldehyde, a combination of a Palladium(0) complex and a chiral diphenyl prolinol silyl (B83357) ether organocatalyst was used. nih.gov This dual catalytic system allows for the formation of complex spiro-heterocycles with high levels of stereoselectivity. The proposed mechanism involves the formation of a chiral iminium intermediate from the enal and the organocatalyst, which then undergoes a conjugate addition with a Pd(II) hydride species formed from the isoxazolone. nih.gov
The choice of catalyst is paramount for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). Optimization studies have shown that the specific structure of the chiral amine catalyst and the reaction conditions (solvent, temperature) significantly influence the stereochemical outcome. nih.gov
Isomerization processes are also relevant to isoxazolone chemistry. For instance, in the synthesis of isoxazol-5(2H)-one derivatives from δ-acetoxy allenoates and hydroxylamine, a nitrone intermediate is formed which then undergoes intramolecular cyclization and isomerization, promoted by magnesium tert-butoxide, to yield the final isoxazolone product. acs.org The potential for isomerization between different tautomeric forms of the isoxazolone ring or stereoisomers requires careful consideration during synthesis and purification.
Investigations into 1,3-dipolar cycloaddition reactions, a common method for forming the isoxazoline (B3343090) ring, have also revealed interesting stereochemical outcomes. In some cases, the reaction of a nitrile oxide with both (Z)- and (E)-disubstituted olefins can lead to the same set of isoxazoline adducts, indicating a complex stereochemical course that may involve isomerization during the reaction process. nih.gov
Proposed Mechanistic Schemes for Derivatization Reactions
The isoxazol-5-one core is a versatile scaffold that can undergo various derivatization reactions to produce a wide range of functionalized molecules. Understanding the mechanisms of these transformations is key to developing new synthetic methodologies.
One significant derivatization is the ruthenium-catalyzed rearrangement of 4-alkylidene-isoxazol-5-ones. acs.org Typically, such reactions proceed with decarboxylation. However, by substituting the 4-position with a 2-hydroaminoalkylidenyl or 2-hydroxyalkylidenyl group, a non-decarboxylative rearrangement can be achieved. The mechanism is diverted due to the presence of an intramolecular hydrogen bond between the substituent and the isoxazolone carbonyl oxygen. This H-bond stabilizes the incipient carboxylate anion upon ring opening, preventing decarboxylation. The reaction is proposed to proceed through a vinyl Ru-nitrenoid intermediate, which then cyclizes to afford pyrazole-4-carboxylic acids or isoxazole-4-carboxylic acids, respectively. acs.org This reaction demonstrates how subtle substrate modifications can fundamentally alter the mechanistic pathway and the final product.
Another mechanistic pathway is observed in photochemical syntheses. While specific to certain derivatives, proposed mechanisms for photochemical reactions often involve radical intermediates. researchgate.net For example, iodine-mediated syntheses can proceed through the formation of key iodine radicals induced by visible light, which then participate in the cyclization process. researchgate.net
The Beckmann rearrangement has also been explored for the derivatization of isoxazoline-containing fused ring systems. mdpi.com This reaction involves the transformation of an oxime into an amide. Mechanistic studies have shown that the carbocation intermediate formed during the rearrangement can be extremely short-lived, which can sometimes lead to fragmentation products instead of the desired lactam system. mdpi.com
Furthermore, derivatization can be achieved through reactions with various reagents. For example, the reaction of isoxazolones with heterobifunctional reagents like 2-iminothiolane (B1205332) (2-IT) or N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) allows for the introduction of new functional groups, such as thiol groups. mdpi.com The mechanism involves the reaction of an activated ester or other reactive group on the reagent with nucleophilic residues (e.g., primary amines) on the substrate molecule. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,1 Dimethylethyl 5 4h Isoxazolone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of 3-(1,1-dimethylethyl)-5(4H)-isoxazolone, the tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum. The chemical shifts of other protons, such as those on the isoxazolone ring or on substituent groups, will vary depending on their specific chemical environment. For instance, in a series of isoxazole (B147169) derivatives, the isoxazole-H proton appears as a singlet around 6.8 ppm. rsc.org
¹³C NMR Spectral Analysis for Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum of a this compound derivative will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbonyl carbon (C=O) and the sp² carbons of the isoxazolone ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. For example, in a related isoxazole derivative, the carbonyl carbon signal appears at δ 170.4 ppm, while the isoxazole ring carbons appear at δ 162.6 and 97.4 ppm. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially in complex derivatives. These techniques have been successfully used to characterize isoxazole-containing heterocyclic systems. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks may include C-N and N-O stretching vibrations of the isoxazolone ring. rjpbcs.com The C-H stretching vibrations of the tert-butyl group will also be visible.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of a this compound derivative will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for carbonyl compounds include α-cleavage and McLafferty rearrangements, which can help to confirm the structure of the molecule. miamioh.edu
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. This technique has been used to determine the crystal structures of various isoxazole derivatives, confirming their molecular geometry and intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.net
Application of Advanced Spectroscopic Methods for Tautomerism and Isomerism Analysis
The structural analysis of this compound is complicated by the potential for prototropic tautomerism, a phenomenon where the molecule can exist in multiple, interconvertible structural forms that differ in the position of a proton. For this isoxazolone derivative, three primary tautomeric forms are considered: the 4H-isoxazol-5-one (CH tautomer), the 2H-isoxazol-5-one (NH tautomer), and the 5-hydroxyisoxazole (OH tautomer). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in conjunction with computational chemistry, are indispensable tools for identifying and quantifying these tautomers. researchgate.netresearchgate.net
The investigation into the tautomeric preferences of isoxazolone systems often reveals that the keto forms (CH and NH tautomers) are generally more stable than the enol (OH) form. rsc.org Computational studies using Density Functional Theory (DFT) have become a standard method for calculating the relative energies of these tautomers, providing a theoretical framework for interpreting experimental spectroscopic data. wiley-vch.deruc.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the dominant tautomeric form in solution. Each tautomer presents a unique set of NMR signals corresponding to its distinct electronic and structural arrangement.
¹H NMR Spectroscopy: The proton environment of the isoxazolone ring is highly dependent on the tautomeric form. The CH tautomer is characterized by a singlet signal for the two protons on the C4 carbon, typically appearing in the range of 3.5-4.0 ppm. The NH tautomer would instead show a methine proton signal at C4 and a distinct N-H proton signal, which is often broad and can exchange with deuterium (B1214612) in solvents like D₂O. The OH tautomer is distinguished by a C4 methine proton and a hydroxyl proton signal, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the C4 and C5 carbons of the isoxazolone ring, provide definitive evidence for the prevailing tautomer. In the CH form, C4 is an sp³-hybridized carbon appearing at a significantly lower chemical shift compared to the sp²-hybridized C4 in the NH and OH tautomers. The C5 carbon exhibits a characteristic carbonyl resonance (δ > 170 ppm) in both the CH and NH forms, whereas in the OH tautomer, this signal is shifted upfield to a value typical for an sp² carbon bearing a hydroxyl group. The tert-butyl group's carbon signals remain relatively consistent across the tautomers.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm) for Tautomers of this compound
| Tautomer | Form | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| CH Tautomer | 4H-isoxazol-5-one | C4-H ₂ (~3.7 ppm, s, 2H); C(C H₃)₃ (~1.3 ppm, s, 9H) | C 4 (~40 ppm); C 5=O (~175 ppm); C 3 (~165 ppm) |
| NH Tautomer | 2H-isoxazol-5-one | N-H (~10-12 ppm, br s, 1H); C4-H (~5.5 ppm, s, 1H) | C 4 (~90 ppm); C 5=O (~170 ppm); C 3 (~160 ppm) |
| OH Tautomer | 5-hydroxyisoxazole | O-H (~8-10 ppm, br s, 1H); C4-H (~5.8 ppm, s, 1H) | C 4 (~95 ppm); C 5-OH (~160 ppm); C 3 (~155 ppm) |
Note: The chemical shifts are estimated values based on spectroscopic data for analogous isoxazolone structures and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the functional groups present in each tautomer, particularly the carbonyl (C=O), imine (C=N), N-H, and O-H groups. The vibrational frequencies of these groups serve as diagnostic markers.
The CH and NH tautomers are both expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1700-1750 cm⁻¹. researchgate.net The NH tautomer would be further identified by the presence of an N-H stretching band around 3100-3300 cm⁻¹. Conversely, the OH tautomer would lack the characteristic C=O absorption and instead exhibit a broad O-H stretching band (3200-3600 cm⁻¹) and a C=N stretching vibration at a lower frequency than the C=O band.
Interactive Data Table: Characteristic FTIR Absorption Frequencies (cm⁻¹) for Tautomers
| Tautomer | Form | C=O Stretch | O-H / N-H Stretch | C=N Stretch |
| CH Tautomer | 4H-isoxazol-5-one | ~1740 | - | ~1620 |
| NH Tautomer | 2H-isoxazol-5-one | ~1710 | ~3200 | ~1610 |
| OH Tautomer | 5-hydroxyisoxazole | - | ~3400 (broad) | ~1630 |
Computational Analysis
In the absence of isolated experimental data for each tautomer, computational chemistry provides crucial insights. DFT calculations are routinely used to predict the geometries, relative stabilities, and spectroscopic properties (NMR chemical shifts and vibrational frequencies) of the different tautomeric forms. mjcce.org.mknih.gov These theoretical predictions are vital for assigning the signals observed in experimental spectra to the correct tautomeric structures. Studies on similar isoxazolone systems have shown that the keto tautomers are energetically favored over the enol form. rsc.org
Interactive Data Table: Theoretical Relative Energies of Tautomers
| Tautomer | Form | Relative Energy (kJ/mol) | Predicted Stability |
| CH Tautomer | 4H-isoxazol-5-one | 0 (Reference) | Most Stable |
| NH Tautomer | 2H-isoxazol-5-one | +10 to +20 | Intermediate |
| OH Tautomer | 5-hydroxyisoxazole | +40 to +60 | Least Stable |
Note: These values represent typical energy differences found in computational studies of isoxazolone tautomerism and serve as an illustrative example.
By combining these advanced spectroscopic methods with theoretical calculations, a comprehensive understanding of the tautomeric and isomeric behavior of this compound and its derivatives can be achieved, providing a solid foundation for further research into their chemical properties and applications.
Following a comprehensive search for scientific literature, it has been determined that specific computational chemistry and molecular modeling studies focused solely on This compound are not available in the public domain through the conducted searches. While the methodologies outlined in the request—such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, molecular docking, and in silico ADME predictions—are standard and frequently applied to the broader class of isoxazole derivatives, detailed research findings, data tables, and analyses for this particular compound could not be retrieved.
The performed searches yielded results on a variety of other isoxazolone, isoxazoline (B3343090), and isoxazolidine (B1194047) compounds, demonstrating the application of these computational techniques to understand their properties. However, in strict adherence to the instruction to focus solely on this compound, no specific data can be presented for the following outlined sections:
Computational Chemistry and Molecular Modeling of 3 1,1 Dimethylethyl 5 4h Isoxazolone
In Silico Prediction of Physicochemical and ADME-Related Molecular Properties:A specific ADME profile or physicochemical property prediction for this compound was not available in the retrieved sources.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and content inclusions for 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone based on the available search results. Constructing such an article would require presenting data from other molecules, which would violate the explicit instructions of this request.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration.
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole (B147169) derivatives, QSAR studies are instrumental in exploring the vast chemical space to identify novel compounds with enhanced therapeutic potential. nih.govresearchgate.net These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
In a typical QSAR study of isoxazole derivatives, a dataset of compounds with known biological activities (e.g., anti-inflammatory, anticancer, or antimicrobial) is used. mdpi.comtandfonline.comnih.gov The process involves the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Isoxazole Derivatives
| Descriptor Class | Examples | Description |
| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic aspects of the molecule. |
| Steric | Molecular weight, Molar refractivity | Relate to the size and shape of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the compound. |
| Topological | Wiener index, Kier & Hall indices | Describe the atomic connectivity within the molecule. |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to develop a predictive model. tandfonline.com For instance, a 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the regions around the molecule where modifications are likely to influence biological activity. mdpi.comresearchgate.net
A study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated a strong correlation between the observed and predicted anti-inflammatory activity, validating the developed QSAR model. nih.govresearchgate.net Such models can guide the rational design of new derivatives of this compound by predicting their activity before synthesis, thereby saving time and resources. For example, a CoMSIA model for isoxazole derivatives acting as FXR agonists revealed that hydrophobic and electronegative features at specific positions are crucial for their activity. mdpi.comresearchgate.net
Computational Analysis of Supramolecular Interactions and Crystal Packing.
The solid-state properties of a pharmaceutical compound, including its stability, solubility, and bioavailability, are dictated by its crystal packing and the network of supramolecular interactions. Computational analysis provides profound insights into these aspects for this compound.
The crystal structure of isoxazole derivatives is primarily determined by a combination of weak non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are employed to investigate the nature and strength of these interactions. researchgate.net
Table 2: Common Supramolecular Interactions in Isoxazole Crystals
| Interaction Type | Description |
| Hydrogen Bonding | Involving the nitrogen and oxygen atoms of the isoxazole ring. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| C-H···O/N Interactions | Weak hydrogen bonds involving carbon-hydrogen donors. |
| Halogen Bonding | If halogen substituents are present. |
Furthermore, molecular dynamics simulations can be utilized to study the stability of the crystal lattice and to understand the conformational flexibility of the molecule within the solid state. nih.gov These computational insights are invaluable for predicting the polymorphic forms of this compound, which can have significantly different physicochemical properties.
Chemical Reactivity and Derivatization Strategies for 3 1,1 Dimethylethyl 5 4h Isoxazolone
Reactions of the Isoxazolone Ring System
The reactivity of the isoxazolone core is dictated by the presence of multiple functional groups: an acidic methylene (B1212753) group at the C4 position, a carbonyl group at C5, and a labile N-O bond within the heterocycle. These features allow for a diverse range of chemical transformations.
The isoxazolone ring is susceptible to reductive cleavage due to the inherent weakness of the N-O bond. This pathway is a common strategy for unmasking or transforming the core structure. Catalytic hydrogenation is a frequently employed method for the reductive ring-opening of isoxazoles. mdpi.com Conditions typically involve catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. mdpi.com This process cleaves the N-O bond to generate β-enaminones, which are versatile intermediates for the synthesis of other heterocyclic systems like pyrazoles. mdpi.com
The C4 position of the 5(4H)-isoxazolone ring is flanked by two electron-withdrawing groups (the C5-carbonyl and the C3-imino functionality), rendering the C4 protons acidic. Deprotonation with a suitable base generates a nucleophilic carbanion that can readily react with a variety of electrophiles. This allows for the introduction of diverse substituents at the C4 position.
Conversely, direct electrophilic substitution on the ring can also be achieved. The synthesis of 4-haloisoxazoles, key intermediates for cross-coupling reactions, can be accomplished through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.org Furthermore, direct fluorination of the C4 position of 3,5-disubstituted isoxazoles has been successfully performed using electrophilic fluorinating agents such as Selectfluor™. rsc.org
Nucleophilic attack is also a key feature of isoxazolone chemistry, often initiating ring-opening cascades. The carbonyl group at C5 can be attacked by nucleophiles, leading to transformations that result in different heterocyclic or acyclic structures. For example, a reductive amination step in the synthesis of certain trisubstituted isoxazoles can be effectively replaced by a nucleophilic substitution reaction sequence involving mesylation of a primary alcohol at the C4-substituent, followed by in-situ addition of a substituted aniline. nih.govacs.org
The facile cleavage of the N-O bond is a hallmark of isoxazole (B147169) chemistry, providing a powerful tool for synthetic diversification. This ring-opening can be triggered by various stimuli, including reduction, nucleophilic attack, or photolysis. mdpi.comresearchgate.netwikipedia.org The resulting intermediates can be trapped or rearranged to form novel molecular scaffolds. mdpi.com
As mentioned, reductive ring-opening is a well-established method to produce β-enaminones, which are highly versatile precursors. mdpi.com These intermediates have been used in the synthesis of important anti-inflammatory drugs. mdpi.com Palladium-catalyzed reactions of isoxazolyl-4-iodides can proceed through a Ring Opening and Ring Closing Cascade (ROCC) mechanism to yield pyrrole (B145914) or isoquinoline (B145761) derivatives under mild conditions. researchgate.net The outcome of the cascade is dependent on the substitution pattern of the isoxazole precursor. researchgate.net
Nucleophiles can also induce ring-opening. For instance, 5-oxazolones react with nucleophiles like primary aryl amines, leading to ring cleavage and the formation of new racemic benzamide (B126) derivatives. researchgate.net Photochemical stimulation using UV irradiation can also induce the collapse of the isoxazole ring, which rearranges through an azirine intermediate to form an oxazole. wikipedia.org
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Reductive Ring-Opening | Catalytic Hydrogenation (Pd/C or Raney Ni) | β-Enaminone | mdpi.com |
| Reductive Ring-Opening | NADH-dependent reductases (in vivo) | Benzamidine Metabolite | nih.gov |
| Electrophilic Halogenation | ICl, I₂, Br₂ | 4-Halo-isoxazole | organic-chemistry.org |
| Electrophilic Fluorination | Selectfluor™ | 4-Fluoro-isoxazole | rsc.org |
| Ring Opening-Closing | Pd-catalysis on 4-iodoisoxazoles | Pyrroles, Isoquinolines | researchgate.net |
| Nucleophilic Ring-Opening | Primary Amines | Benzamide Derivatives | researchgate.net |
| Photochemical Rearrangement | UV Irradiation | Oxazole (via Azirine) | wikipedia.org |
Functionalization and Modification of the 1,1-Dimethylethyl (tert-Butyl) Substituent
The tert-butyl group is often considered a sterically bulky and chemically inert spectator group, primarily used to enforce conformational rigidity. chemrxiv.orgudg.edunih.gov Its C-H bonds are notoriously unreactive due to a high bond dissociation energy (approximately 100 kcal/mol) and significant steric hindrance. chemrxiv.orgudg.edunih.govtorvergata.it However, recent advances in catalysis have enabled the direct functionalization of this robust moiety, transforming it from a passive substituent into a handle for further synthetic elaboration. chemrxiv.orgudg.edunih.govtorvergata.it
A significant breakthrough is the non-directed, site-selective hydroxylation of the primary C-H bonds of a tert-butyl group. chemrxiv.orgudg.edunih.gov This transformation is achieved using a highly electrophilic manganese catalyst, such as [Mn(CF₃bpeb)(OTf)₂], in conjunction with hydrogen peroxide as the oxidant. nih.govtorvergata.it The reaction is performed in a strong hydrogen-bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA), which facilitates the generation of a powerful manganese-oxo species capable of oxidizing the strong C-H bonds. chemrxiv.orgudg.edunih.govtorvergata.it This method delivers primary alcohols as the major products with broad substrate scope and in good yields, effectively turning the tert-butyl group into a functionalizable 2,2-dimethyl-1-propanol unit. chemrxiv.orgudg.edunih.gov This approach represents a novel disconnection strategy, allowing for late-stage functionalization of complex molecules at a previously inaccessible site. chemrxiv.orgudg.edunih.gov
| Catalyst System | Substrate Feature | Transformation | Key Advantage | Reference |
| [Mn(CF₃bpeb)(OTf)₂] / H₂O₂ in NFTBA | tert-Butyl Group | C-H Hydroxylation | Functionalization of inert C(sp³)-H bonds | nih.govtorvergata.it |
Strategies for Introducing Diverse Substituents onto the Isoxazolone Scaffold
Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, have become indispensable for the functionalization of heterocyclic cores. These strategies allow for the precise introduction of aryl, heteroaryl, and other groups onto the isoxazolone scaffold, enabling the rapid generation of diverse chemical libraries for drug discovery and material science. rsc.orgnih.gov
The direct functionalization of the isoxazole ring can be accomplished via C-H activation or, more commonly, through transition metal cross-coupling reactions of pre-functionalized isoxazoles. rsc.org 4-Iodoisoxazoles are particularly valuable intermediates for this purpose, as the iodine atom provides a reactive handle for various palladium-catalyzed processes. nih.gov
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used to form carbon-carbon bonds to create substituted biphenyls and other aryl-heteroaryl systems. wikipedia.org 4-Iodoisoxazoles have been shown to be effective substrates in Suzuki-Miyaura reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups at the C4 position. nih.gov The reaction requires activation of the boronic acid with a base to facilitate the crucial transmetalation step in the catalytic cycle. organic-chemistry.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful method for synthesizing C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and various terminal alkynes. rsc.orgnih.govresearchgate.net Studies have shown that the reaction can produce the desired products in high yields (up to 98%). rsc.orgnih.gov The steric hindrance of the substituent at the C3 position of the isoxazole ring has been found to have a greater influence on the reaction efficiency than the substituent at the C5 position. rsc.orgnih.gov
The versatility of these cross-coupling reactions on the 4-iodoisoxazole (B1321973) core has been leveraged to synthesize diverse libraries of highly substituted isoxazoles for biological screening. nih.gov
| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura | 4-Iodoisoxazole + Arylboronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) | nih.govwikipedia.org |
| Sonogashira | 4-Iodoisoxazole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C(sp²)-C(sp) | wikipedia.orgrsc.orgnih.gov |
| Heck | 4-Iodoisoxazole + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | nih.gov |
Condensation and Addition Reactions for Side Chain Elaboration
The presence of an active methylene group at the C4 position of the 3-(1,1-dimethylethyl)-5(4H)-isoxazolone ring is a key feature that dictates its reactivity. This position is susceptible to a range of condensation and addition reactions, allowing for the introduction and modification of various side chains.
One of the most prominent reactions for side chain elaboration is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group of the isoxazolone with aldehydes or ketones in the presence of a basic catalyst. While specific studies on the 3-tert-butyl variant are not extensively documented, the reactivity of analogous 3-methyl-5(4H)-isoxazolones provides a strong precedent. For instance, the condensation of 3-methyl-5(4H)-isoxazolone with various aromatic aldehydes has been shown to proceed efficiently to yield 4-arylmethylene derivatives. mdpi.com This transformation is significant as it introduces a carbon-carbon double bond at the C4 position, which can then serve as a handle for further functionalization.
The general scheme for the Knoevenagel condensation is as follows:
Scheme 1: Knoevenagel Condensation of this compound with an Aldehyde
The resulting 4-alkylidene-isoxazolone derivatives are valuable intermediates. The exocyclic double bond is an activated Michael acceptor, making it susceptible to conjugate addition reactions. The addition of nucleophiles, such as thiols (thia-Michael addition) or amines (aza-Michael addition), allows for the introduction of a wide array of functional groups, further elaborating the side chain at the C4 position. mdpi.com
The following table summarizes representative condensation and addition reactions for the elaboration of the side chain of 3-alkyl-5(4H)-isoxazolones, which are expected to be applicable to the 3-tert-butyl analogue.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehydes | Piperidine, Ethanol (B145695), Reflux | 4-Arylmethylene-isoxazolones |
| Michael Addition | Thiols | Base (e.g., Triethylamine) | 4-(1-Thioalkyl)-isoxazolones |
| Michael Addition | Amines | Base (e.g., DBU) | 4-(1-Aminoalkyl)-isoxazolones |
Synthesis of Fused Heterocyclic Systems Utilizing Isoxazolone Precursors
The isoxazolone ring of this compound can also serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the initial functionalization of the C4 position, followed by an intramolecular cyclization that incorporates the C4 and C5 atoms, or the N2 and C3 atoms of the isoxazolone ring into a new ring system.
While direct examples starting from this compound are not prevalent in the literature, related isoxazole derivatives have been successfully employed in the synthesis of fused systems. For instance, the reaction of 4-functionalized isoxazolones with bifunctional reagents can lead to the formation of pyrazolo[3,4-d]isoxazoles, isoxazolo[4,5-b]pyridines, and other fused heterocycles.
A general strategy for the synthesis of fused systems involves a tandem reaction sequence. For example, a Knoevenagel condensation of the isoxazolone with a suitably substituted aldehyde can be followed by an intramolecular cyclization. Another approach involves the [4+2] cycloaddition (Diels-Alder reaction) of a diene with the C4=C5 double bond of a 4-ylideneisoxazolone derivative, although this is less common.
A more direct route to fused systems involves the ring transformation of related isoxazoline (B3343090) precursors. For example, the reaction of five-membered heterocycle-substituted 2-isoxazoline-2-oxides with a Lewis acid like titanium tetrachloride has been shown to afford novel heterocycle-fused furo[3,4-d]isoxazoles. clockss.org This suggests that under appropriate conditions, the isoxazolone core could be manipulated to form fused structures.
The table below outlines potential synthetic routes to fused heterocyclic systems that could be adapted for use with this compound as a precursor.
| Fused System | Synthetic Strategy | Key Reagents |
|---|---|---|
| Pyrazolo[3,4-d]isoxazoles | Condensation of 4-formyl-isoxazolone with hydrazine (B178648) | Hydrazine hydrate |
| Isoxazolo[5,4-b]pyridines | Reaction of 4-amino-isoxazolone with 1,3-dicarbonyl compounds | β-ketoesters, malondialdehyde |
| Furo[3,4-d]isoxazoles | Intramolecular cyclization of 4-(2-hydroxyethyl)-isoxazolone | Dehydrating agent (e.g., H2SO4) |
Synthetic Utility and Applications in Complex Molecule Synthesis
Isoxazolones as Key Intermediates and Versatile Building Blocks in Organic Synthesis
Isoxazol-5(4H)-ones are a class of five-membered heterocyclic compounds that have garnered considerable attention in organic chemistry. niscpr.res.inclockss.org Their utility stems from the presence of multiple reactive sites within their structure, which can be selectively manipulated to achieve a variety of chemical transformations. These compounds are often employed as precursors in multi-component reactions, where their ability to react with various electrophiles and nucleophiles allows for the efficient construction of complex molecules in a single step. researchgate.netresearchgate.net The isoxazolone ring can be viewed as a masked β-keto amide, and its cleavage under specific conditions can unmask valuable functionalities for further synthetic elaborations.
The tert-butyl group at the 3-position of 3-(1,1-dimethylethyl)-5(4H)-isoxazolone provides steric bulk, which can influence the regioselectivity of certain reactions, offering a degree of control in the synthesis of substituted heterocyles. This feature, combined with the inherent reactivity of the isoxazolone core, makes it a valuable tool for synthetic chemists.
Precursors for the Formation of Diverse Heterocyclic Compounds
One of the most significant applications of this compound is its role as a precursor for the synthesis of a variety of other heterocyclic systems. The isoxazolone ring can undergo a range of ring-opening and ring-transformation reactions to yield more complex heterocyclic structures.
Transformations to Pyridine (B92270), Quinoline, Pyridazine, Pyrimidine, and Pyrazine Derivatives
The conversion of isoxazoles into pyridine derivatives is a well-established synthetic strategy. While specific examples detailing the transformation of this compound are not extensively documented, the general approach often involves the reductive cleavage of the N-O bond of the isoxazole (B147169) ring, followed by cyclization and aromatization steps. For instance, isoxazole derivatives can be transformed into 4-oxo-1,4-dihydropyridine-3-carboxylates, which are valuable pyridine precursors.
The synthesis of other nitrogen-containing six-membered heterocycles such as quinolines, pyridazines, pyrimidines, and pyrazines from isoxazolone precursors is also conceptually feasible, though direct examples with the tert-butyl substituted variant are limited in readily available literature. The general strategies would likely involve:
Pyridazines: Reaction of the isoxazolone-derived 1,3-dicarbonyl species with hydrazine (B178648) derivatives.
Pyrimidines: Condensation of a β-keto ester equivalent, unmasked from the isoxazolone, with amidines. capes.gov.brrsc.orgnih.govmdpi.com
Pyrazines: Dimerization of α-amino ketones, which can be obtained through the reduction of the corresponding α-oximino ketones derived from isoxazolones. nih.govresearchgate.netresearchgate.netrsc.org
Further research is required to explore the specific conditions and scope of these transformations starting from this compound.
Synthesis of Oxazoles and Imidazoles
The isoxazolone ring can also be a precursor for other five-membered heterocycles like oxazoles and imidazoles. The transformation into an oxazole would necessitate a rearrangement that involves the cleavage of the N-O bond and the formation of a new C-O bond, a process that can sometimes be achieved under thermal or photochemical conditions. organic-chemistry.org
The synthesis of imidazoles from isoxazolones can be accomplished through various rearrangement reactions. rsc.orgorganic-chemistry.orgresearchgate.net One reported method involves the flash vacuum pyrolysis of N-heterocyclic isoxazol-5(2H)-ones, which proceeds through an iminocarbene intermediate to form fused imidazole (B134444) systems. researchgate.net Another approach is the rearrangement of an oxazolone (B7731731) ring upon the addition of an amine, leading to the formation of di- and tri-substituted imidazol-4-ones. nih.gov
Role in Methodologies for Natural Product Scaffold Construction (Academic Focus)
The isoxazole moiety is present in a number of natural products, and isoxazolones serve as valuable intermediates in the synthesis of these complex molecules. beilstein-journals.org While specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent in the literature, the general strategy of employing isoxazolones to construct key fragments of natural product scaffolds is a recognized approach. The ability to unmask functionalities and participate in cycloaddition reactions makes them powerful tools for assembling the core structures of biologically active compounds.
Development of Novel Molecular Scaffolds and Chemical Libraries for Research
The versatility of this compound and its derivatives makes them attractive starting materials for the generation of chemical libraries for drug discovery and chemical biology research. nih.govnih.gov By systematically reacting the isoxazolone core with a diverse set of building blocks, a large number of structurally distinct compounds can be rapidly synthesized. This combinatorial approach allows for the exploration of a broad chemical space in the search for new molecules with desired biological activities. The development of novel molecular scaffolds based on the isoxazolone template is an active area of research, with the aim of creating new classes of compounds with unique therapeutic potential.
Below is a table summarizing the synthetic transformations of isoxazolones.
| Starting Material | Reagents/Conditions | Product Heterocycle |
| Isoxazole derivative | Reductive cleavage, cyclization | Pyridine derivative |
| Isoxazolone-derived 1,3-dicarbonyl | Hydrazine derivative | Pyridazine |
| Isoxazolone-derived β-keto ester | Amidine | Pyrimidine |
| Isoxazolone-derived α-oximino ketone | Reduction, dimerization | Pyrazine |
| Isoxazolone | Thermal/photochemical rearrangement | Oxazole |
| N-heterocyclic isoxazol-5(2H)-one | Flash vacuum pyrolysis | Fused Imidazole |
| Oxazolone | Primary amine | Imidazol-4-one |
Green Chemistry and Sustainable Synthesis of Isoxazolone Compounds
Aqueous Phase Synthesis Methodologies
The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, abundant, and cost-effective nature. niscpr.res.innih.gov Several methodologies have been developed for the synthesis of isoxazolone derivatives in aqueous media, often leading to high yields and simplified work-up procedures. niscpr.res.in
One-pot, three-component cyclocondensation reactions have been successfully performed in water at room temperature. niscpr.res.in For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in water, highlighting its role as a green reaction medium. mdpi.comniscpr.res.in In some cases, these aqueous reactions can proceed efficiently without any catalyst. nih.gov
The use of natural sunlight as a clean and inexpensive energy source for these reactions in water has also been explored. This method avoids organic solvents and catalysts, with reactions completing in 17-40 minutes and achieving yields between 89-97%. semnan.ac.ir Furthermore, ultrasound irradiation in aqueous media has been shown to accelerate reaction rates and improve efficiency, often in conjunction with catalysts. scilit.commdpi.com
Table 1: Examples of Aqueous Phase Synthesis of Isoxazolones
| Catalyst/Energy Source | Reaction Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Sodium Malonate | Water, 25°C | Eco-friendly, simple procedure, short reaction times. | Good to High | niscpr.res.in |
| Natural Sunlight | Water, Outdoor | No organic solvents or catalyst, uses renewable energy. | 89-97% | semnan.ac.ir |
| Ultrasound Irradiation | Water, Room Temperature | Accelerated reaction rates, enhanced efficiency. | Excellent (84-91%) | mdpi.com |
| Amine-functionalized Cellulose (B213188) | Water, Room Temperature | Use of a bio-polymer catalyst, simple purification. | Good to High | mdpi.comdntb.gov.ua |
Development of Eco-Friendly and Recyclable Catalytic Systems
A key area in green synthesis is the development of catalysts that are efficient, non-toxic, and reusable. Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net
Several innovative catalytic systems have been applied to isoxazolone synthesis:
Amine-functionalized Cellulose (Cell-Pr-NH2): This bio-based catalyst has been effectively used for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net The catalyst can be reused multiple times, aligning with green chemistry principles of using renewable feedstocks and reducing waste. mdpi.com
Dowex1-x8OH: This ion-exchange resin serves as a strong base catalyst for the one-pot synthesis of 4-(arylmethylidene)-3-substituted-isoxazol-5(4H)-ones in water. researchgate.netshd-pub.org.rs It demonstrates good reusability, maintaining high activity for a second run without regeneration. researchgate.net
g-C3N4·OH Nanocomposite: A freshly prepared graphitic carbon nitride nanocomposite has been utilized as a highly efficient and recyclable catalyst for synthesizing isoxazol-5-one derivatives in an aqueous environment at room temperature. nih.gov The catalyst maintained its efficacy for over six consecutive cycles. nih.gov
Magnetic Nanoparticles: Catalysts such as ZnO@Fe3O4 core-shell nanocatalysts offer the advantage of easy recovery using an external magnet. researchgate.net This simplifies the purification process and allows for the catalyst to be reused for subsequent reactions. researchgate.net
Table 2: Comparison of Recyclable Catalysts in Isoxazolone Synthesis
| Catalyst | Reaction Medium | Key Features | Recyclability | Reference |
|---|---|---|---|---|
| Amine-functionalized Cellulose | Water | Bio-based, operates at room temperature. | Reusable for at least 4 cycles. | mdpi.com |
| Dowex1-x8OH | Water | Strongly basic ion-exchange resin, high yields (90-95%). | Reusable for a second run without regeneration. | researchgate.net |
| g-C3N4·OH Nanocomposite | Water | Highly efficient, mild conditions, excellent yields. | Maintains efficacy for over 6 cycles. | nih.gov |
| ZnO@Fe3O4 | Water | Magnetic, easily recoverable, high product yields (77-93%). | Yes | researchgate.net |
Utilization of Deep Eutectic Solvents (DES) and Other Sustainable Media
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. researchgate.net They are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (like urea (B33335) or glycerol). sphinxsai.comconnectjournals.com DESs are attractive due to their low cost, low toxicity, biodegradability, and recyclability. sphinxsai.comnih.gov
The synthesis of arylmethylidene-isoxazol-5(4H)-ones has been successfully carried out using a choline chloride:urea (1:2) mixture as both the solvent and catalyst. sphinxsai.comresearchgate.net This method provides excellent yields (90-93%) in very short reaction times (15-25 minutes). sphinxsai.comresearchgate.net The DES can be recovered from the aqueous filtrate by evaporation and reused for at least four successive runs without a significant loss in activity. sphinxsai.comcore.ac.uk Similarly, choline chloride:glycerol (B35011) has been used for the synthesis of other isoxazole (B147169) derivatives, avoiding volatile and toxic solvents. connectjournals.com
Implementation of Bio-based and Waste-derived Reagents and Solvents
The use of reagents and solvents derived from renewable biomass or waste streams represents a significant step towards a circular economy in chemical synthesis.
Lemon Juice: Containing 5-6% citric acid, lemon juice can act as a natural, biodegradable acid catalyst and aqueous medium for the synthesis of isoxazolones. arkat-usa.orgacs.org This approach, often enhanced by ultrasonic irradiation, avoids metal catalysts and hazardous solvents, offering excellent yields and short reaction times. arkat-usa.org The citric acid in the juice facilitates the acid-catalyzed multi-component reaction. arkat-usa.orgglobalresearchonline.net
Agro-Waste Derived Media: A solvent medium derived from the water extract of orange fruit peel ash (WEOFPA) and glycerol has been used as an efficient and eco-friendly catalyst system. nih.gov This method utilizes agro-waste, providing an inexpensive and benign route to 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones with yields of 86–92%. nih.gov
Starch Solution: An aqueous starch solution has been employed as a non-toxic, reusable, and biodegradable catalytic system for producing 3,4-disubstituted isoxazol-5(4H)-ones. niscpr.res.in The reaction proceeds in aqueous ethanol (B145695), and efficiency can be enhanced with microwave irradiation, highlighting advantages like high atom-economy and easy work-up. niscpr.res.in
Gluconic Acid Aqueous Solution: A 50 wt% aqueous solution of gluconic acid, a bio-based solvent, has been used as both the reaction medium and catalyst. researchgate.net This system is recyclable and can be reused multiple times without significant loss of efficacy. researchgate.net
Assessment of Atom Economy and Reaction Efficiency in Isoxazolone Synthesis
Green chemistry emphasizes not only the reduction of waste but also the efficiency of the chemical transformation itself. Key metrics like atom economy and E-factor (Environmental Factor) are used to assess the sustainability of a synthetic route. scilit.comprimescholars.com
Atom Economy: This metric measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com Multicomponent reactions (MCRs), commonly used for isoxazolone synthesis, are inherently atom-economical as they combine three or more starting materials in a single step, incorporating most of the atoms into the final product. mdpi.comarkat-usa.orgniscpr.res.in Intramolecular isomerizations, another route to some heterocyclic systems, are considered to have 100% atom economy. mdpi.com
Reaction Efficiency and E-Factor: Green methodologies for isoxazolone synthesis consistently report high product yields, often exceeding 90%, with significantly reduced reaction times, especially when using ultrasound or microwave assistance. sphinxsai.comscilit.commdpi.comniscpr.res.in This high efficiency contributes to a lower E-factor, which quantifies the amount of waste generated per unit of product. nih.gov Protocols using recyclable catalysts and solvents like water or DESs further minimize waste, leading to very favorable E-factors and demonstrating the environmental viability of these synthetic routes. nih.govresearchgate.net
Advanced Research Perspectives in Isoxazolone Chemistry
Emerging Synthetic Methodologies and Catalytic Innovation
The synthesis of 3-substituted-5(4H)-isoxazolones has traditionally relied on the condensation of β-ketoesters with hydroxylamine (B1172632). However, recent research has focused on developing more efficient, sustainable, and versatile methods. For the synthesis of derivatives like 3-(1,1-dimethylethyl)-5(4H)-isoxazolone, emerging strategies prioritize green chemistry principles and catalytic innovations.
Multicomponent Reactions (MCRs): One of the most effective modern strategies is the one-pot, three-component reaction involving a β-ketoester (such as ethyl 4,4-dimethyl-3-oxopentanoate), hydroxylamine hydrochloride, and an aldehyde. researchgate.netmdpi.commdpi.com This approach offers high atom economy and simplifies purification processes. mdpi.com
Novel Catalysis: The field is moving beyond traditional base or acid catalysis towards more sophisticated systems.
Organocatalysis: Catalysts like sodium malonate and amine-functionalized cellulose (B213188) have been successfully employed, often allowing reactions to proceed in aqueous media at room temperature. mdpi.comniscpr.res.in
Nanocatalysis: Magnesium oxide (nano-MgO) nanoparticles have proven effective for catalyzing the three-component synthesis of isoxazol-5(4H)-ones, offering benefits such as high product yields, mild reaction conditions, and catalyst recyclability. researchgate.netresearchgate.net
These catalytic systems are pivotal for synthesizing sterically hindered isoxazolones, where traditional methods might falter, and for promoting environmentally benign reaction pathways. niscpr.res.inresearchgate.net
Frontier Research in Reaction Pathways and Mechanistic Elucidation
Understanding the intricate mechanisms of isoxazolone formation is crucial for optimizing existing synthetic routes and designing new ones. Current frontier research employs a combination of experimental and computational methods to shed light on these pathways.
A widely accepted mechanism for the three-component synthesis involves several key steps. researchgate.netmdpi.comresearchgate.net Initially, hydroxylamine reacts with the β-ketoester to form an oxime intermediate. This is followed by cyclization to generate the 3-substituted-isoxazol-5(4H)-one core. In syntheses involving an aldehyde, this core intermediate then undergoes a Knoevenagel condensation to yield the final 4-substituted product. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for exploring the energetics and molecular mechanisms of reactions like the [3+2] cycloaddition, which is a fundamental route to the isoxazole (B147169) ring. mdpi.commdpi.comresearchgate.net DFT studies help in predicting regioselectivity and understanding the polar, one-step nature of these cycloadditions, providing insights that are difficult to obtain through experimental means alone. mdpi.commdpi.com For instance, computational analysis can rationalize why certain regioisomers are favored, which is particularly relevant when dealing with unsymmetrical precursors. mdpi.com Radical-based mechanisms, initiated by photoredox catalysis, are also being explored, offering alternative pathways that can be elucidated through a combination of radical-trapping experiments and mechanistic studies. mdpi.com
High-Throughput Screening and Automation in Synthetic Development
To accelerate the discovery of isoxazolone derivatives with desired properties, high-throughput screening (HTS) and automated synthesis platforms are becoming increasingly vital. rsc.orgyoutube.com HTS allows for the rapid testing of large libraries of compounds against biological or material targets. mdpi.comnih.govnih.gov For example, libraries of diverse isoxazoles have been screened to identify potent enzyme inhibitors. mdpi.com
Novel Spectroscopic and Analytical Techniques for Complex Isoxazolone Structures
The unambiguous characterization of complex isoxazolone structures is paramount. While standard techniques remain the bedrock of analysis, they are being applied with greater sophistication to elucidate subtle structural details.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural confirmation. mdpi.comresearchgate.net Specific chemical shifts and coupling constants can confirm the presence of the tert-butyl group and the substitution pattern on the isoxazolone ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise mass data, confirming the elemental composition of the synthesized compounds. researchgate.net
X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state, which is invaluable for understanding intermolecular interactions. researchgate.net
The following table summarizes typical spectroscopic data expected for the core structure of this compound, based on data for analogous structures.
| Technique | Expected Observations for this compound Core |
| ¹H NMR | Singlet around δ 1.2-1.4 ppm (9H, tert-butyl group); Singlet for CH₂ protons at C4 around δ 3.5-3.8 ppm. |
| ¹³C NMR | Signal for the quaternary carbon of the tert-butyl group (C(CH₃)₃); Signal for the methyl carbons of the tert-butyl group; Signal for the C3 of the isoxazole ring (C=N) typically >160 ppm; Signal for the C5 carbonyl group (C=O) typically >165 ppm. |
| IR (cm⁻¹) | Strong absorption band for the C=O stretch (amide) around 1700-1750 cm⁻¹; Band for C=N stretch around 1600-1650 cm⁻¹. |
| HRMS (ESI) | Accurate mass peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular formula C₇H₁₁NO₂. |
Integration of Predictive Modeling and Artificial Intelligence in Isoxazolone Design
The synergy between computational modeling and artificial intelligence (AI) is revolutionizing chemical synthesis. nih.govacs.orgnih.gov Machine learning (ML) algorithms are now being trained on large reaction datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. princeton.eduovid.comacs.orgrjptonline.orgbeilstein-journals.org
For isoxazolone chemistry, ML models can predict the performance of a reaction, such as a cross-coupling, in the presence of an isoxazole additive by analyzing a multidimensional space of substrates, ligands, and bases. princeton.eduovid.com This predictive power allows chemists to prioritize experiments, saving time and resources. While the application of AI specifically for the de novo design of isoxazolones is still an emerging area, transfer learning techniques are being developed to improve the performance of retrosynthesis models for less common heterocyclic ring formations, which could accelerate the discovery of novel synthetic pathways to complex isoxazolone targets. chemrxiv.orgrsc.org
Future Directions in Isoxazolone Scaffold Functionalization and Diversification
The this compound scaffold serves as a versatile building block for creating a diverse range of more complex molecules. nih.govmdpi.com Future research is focused on developing novel strategies to functionalize this core structure at various positions. The weak N-O bond in the isoxazole ring makes it susceptible to ring-cleavage reactions, which can be strategically employed to access other valuable chemical structures. mdpi.comnih.gov
Key future directions include:
C-H Functionalization: Developing methods for the direct and selective activation of C-H bonds at the C4 position of the isoxazolone ring would provide a highly atom-economical route to 4-substituted derivatives, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net
Late-Stage Diversification: Creating strategies to introduce functional groups onto the pre-formed isoxazolone ring allows for the rapid generation of compound libraries from a common intermediate. This is particularly valuable in drug discovery programs. nih.govnih.gov
Ring Transformation: Exploiting the inherent reactivity of the isoxazole ring to trigger rearrangements or transformations into other heterocyclic systems (e.g., pyridones, quinolinones) is a powerful strategy for scaffold diversification. researchgate.net
These advanced functionalization techniques are crucial for exploring new chemical space and unlocking the full potential of the isoxazolone scaffold in various applications. nih.govnih.gov
Exploration of Supramolecular Chemistry and Self-Assembly in Isoxazolone Systems
Supramolecular chemistry investigates the non-covalent interactions that govern how molecules assemble into larger, ordered structures. In isoxazolone systems, hydrogen bonding, π-π stacking, and other weak forces can direct the formation of complex architectures like molecular sheets and networks.
Research in this area has shown that even simple substitutions on a core scaffold can dramatically alter intermolecular interaction patterns and crystal packing. The study of isoxazole-containing platinum complexes, for example, has demonstrated their ability to self-assemble into platelet nanostructures. acs.org The orientation of these supramolecular assemblies can be controlled by external stimuli like a vortex flow, leading to the emergence of macroscopic chiral order from achiral components. acs.org While specific studies on the self-assembly of this compound are not widely documented, the principles derived from related isoxazole systems suggest a rich potential for designing novel materials with tailored optical or electronic properties based on controlled supramolecular assembly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1,1-dimethylethyl)-5(4H)-isoxazolone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of isoxazolone derivatives typically involves cyclocondensation of β-keto esters with hydroxylamine or substituted hydroxylamines. For tert-butyl-substituted variants, regioselective alkylation at the 3-position can be achieved using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires precise stoichiometric control of the tert-butylating agent and monitoring of reaction time to avoid over-alkylation. Purity is often improved via recrystallization in ethanol/water mixtures .
- Key Data : Evidence from oxazolone synthesis studies indicates yields of 60–85% for analogous tert-butyl derivatives, with reaction times ranging 6–12 hours .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (¹H) and ~29 ppm (¹³C). The isoxazolone ring protons resonate between δ 6.5–7.5 ppm, with coupling patterns confirming substitution positions.
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and N–O stretch at 1250–1300 cm⁻¹ are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns distinguishing tert-butyl loss (m/z 57) from ring decomposition .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bulky tert-butyl group at C3 creates steric hindrance, reducing accessibility to the adjacent carbonyl group. This is observed in slower reaction kinetics with nucleophiles (e.g., amines or thiols) compared to unsubstituted isoxazolones. Computational modeling (DFT studies) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves kinetic studies under varying temperatures and solvent polarities .
- Data Contradictions : Some studies report unexpected regioselectivity in alkylation due to steric effects, while others note minimal impact on electrophilic aromatic substitution—highlighting the need for case-specific mechanistic analysis .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Stabilization : Use aprotic solvents (e.g., THF, DCM) to prevent acid-catalyzed hydrolysis of the isoxazolone ring. Addition of radical scavengers (e.g., BHT) suppresses oxidative degradation.
- Storage : Store at –20°C under inert gas (N₂/Ar) to minimize moisture and oxygen exposure.
- Analytical Monitoring : Accelerated stability testing (40°C/75% RH for 14 days) with HPLC tracking identifies degradation products like tert-butyl alcohol and oxazole fragments .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). The tert-butyl group may enhance hydrophobic binding in active sites.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds. For example, electron-withdrawing groups at C5 improve antimicrobial potency in related isoxazolones .
Key Research Gaps
- Mechanistic Insights : Limited data on the tert-butyl group’s role in photochemical reactions of isoxazolones.
- Toxicity Profiling : No comprehensive studies on metabolite formation or ecotoxicological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
